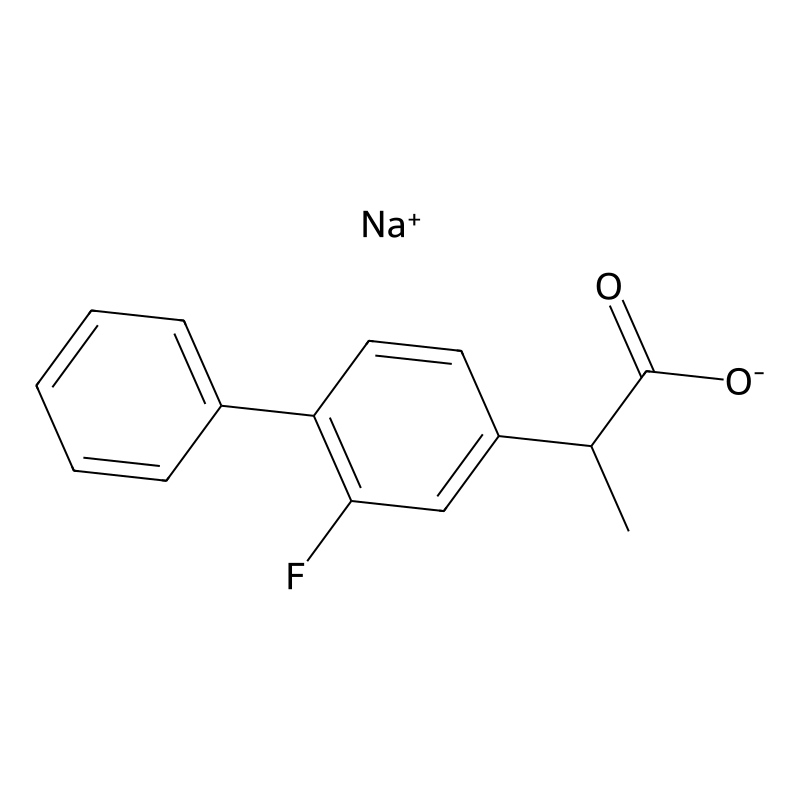

Flurbiprofen sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ophthalmology

Flurbiprofen sodium, in eye drop form (0.03% solution), is used in cataract surgery to prevent intraoperative miosis (constriction of the pupil). Studies have shown its effectiveness in reducing this complication compared to a placebo, suggesting its potential role in improving surgical outcomes []. Additionally, research suggests that flurbiprofen sodium may lower intraocular pressure by reducing aqueous humor production [].

Periodontal Disease

Research explores the potential of flurbiprofen to reduce bone resorption in periodontal disease, a chronic inflammatory condition affecting the gums and bone supporting the teeth. Studies suggest that flurbiprofen may inhibit the enzyme carbonic anhydrase, thereby reducing bone breakdown [].

Flurbiprofen sodium is a sodium salt derivative of flurbiprofen, which is classified as a nonsteroidal anti-inflammatory agent (NSAIA). It belongs to the propionic acid class and exhibits antipyretic, analgesic, and anti-inflammatory properties. The chemical formula for flurbiprofen sodium is and its IUPAC name is sodium 2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanoate . Flurbiprofen is commonly utilized in oral formulations for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Additionally, it can be applied topically to prevent miosis during ocular surgeries .

As mentioned earlier, flurbiprofen sodium works by inhibiting the enzyme cyclooxygenase. This enzyme is responsible for the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting cyclooxygenase, flurbiprofen reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects [].

Flurbiprofen sodium functions primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in converting arachidonic acid into prostaglandins, thereby mediating inflammation and pain . The primary reaction involves:

- Inhibition of Cyclooxygenase: Flurbiprofen non-selectively binds to cyclooxygenase, reducing the synthesis of prostaglandins.

- Metabolism: The drug undergoes hepatic metabolism primarily via cytochrome P450 2C9, leading to the formation of its major metabolite, 4’-hydroxy-flurbiprofen, which has reduced anti-inflammatory activity .

Flurbiprofen sodium exhibits significant biological activities:

- Anti-inflammatory: Reduces inflammation by inhibiting prostaglandin synthesis.

- Analgesic: Provides pain relief through central and peripheral mechanisms.

- Antipyretic: Lowers fever by acting on the hypothalamic heat-regulating center .

The compound's activity is influenced by its stereochemistry; the S-enantiomer is predominantly responsible for its anti-inflammatory effects while both enantiomers contribute to analgesia .

The synthesis of flurbiprofen sodium typically involves several steps:

- Decarboxylation Reaction: Starting with 4-halo-2-fluorobiphenyl and cyanoacetic acid salt derivatives, these compounds undergo decarboxylation in the presence of a palladium catalyst.

- Methylation and Hydrolysis: Following decarboxylation, methylation occurs, followed by hydrolysis to yield flurbiprofen.

- Conversion to Sodium Salt: The final step involves neutralizing flurbiprofen with sodium hydroxide to form flurbiprofen sodium .

This method is noted for its simplicity, low cost, and compliance with green chemistry principles due to minimal waste generation.

Flurbiprofen sodium interacts with several medications, potentially enhancing or diminishing their effects. Notable interactions include:

- Anticoagulants: Increased risk of gastrointestinal bleeding when combined with anticoagulants like warfarin.

- Other NSAIDs: Concurrent use may elevate the risk of renal impairment or gastrointestinal adverse effects .

- Diuretics and Antihypertensives: Flurbiprofen may reduce the efficacy of these drugs due to its effects on renal function.

Flurbiprofen sodium shares structural and functional similarities with several other nonsteroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Uses | Unique Features |

|---|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Pain relief, anti-inflammatory | Widely used over-the-counter |

| Ketoprofen | C₁₄H₁₄O₃ | Pain relief, anti-inflammatory | Contains both analgesic and antipyretic properties |

| Fenoprofen | C₁₄H₁₄O₂ | Pain relief | Less frequently used than others |

| Flurbiprofen | C₁₅H₁₃FO₂ | Anti-inflammatory | Stronger anti-inflammatory effects due to unique structure |

Flurbiprofen's unique fluorinated biphenyl structure enhances its potency as an anti-inflammatory agent compared to other compounds in its class.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant